molecular formula C5H11NS2 B1373208 1,4-Dithian-2-ylmethanamine CAS No. 15980-17-3

1,4-Dithian-2-ylmethanamine

Cat. No.: B1373208
CAS No.: 15980-17-3
M. Wt: 149.3 g/mol
InChI Key: HZTQIHOZXLWKKI-UHFFFAOYSA-N
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Description

1,4-Dithian-2-ylmethanamine is an organic compound with the molecular formula C5H11NS2 and a molecular weight of 149.28 g/mol . This compound features a dithiane ring, which is a six-membered ring containing two sulfur atoms and one nitrogen atom. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dithian-2-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of 1,4-dithiane-2,5-diol with amines under specific conditions. For instance, the reaction between 1,4-dithiane-2,5-diol and α-azido vinyl ketones catalyzed by potassium carbonate (K2CO3) in dimethylformamide (DMF) yields 3,5-disubstituted 4-aminothiophene-2-carbaldehydes . Another method involves the reaction of 1,4-dithiane-2,5-diol with 1-(methylsulfanyl)-2-nitroethenamines in the presence of potassium carbonate in refluxing ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,4-Dithian-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiane ring to a thiol or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted amines and derivatives.

Mechanism of Action

The mechanism of action of 1,4-Dithian-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can form strong bonds with metal ions, making it useful in chelation therapy and other medical applications. Additionally, its amine group can participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical properties and reactivity.

Biological Activity

1,4-Dithian-2-ylmethanamine is a compound that has garnered interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential applications. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its dithiane ring structure, which contributes to its reactivity and biological interactions. The compound has the following chemical properties:

  • Molecular Formula : C5H11N2S2
  • Molecular Weight : 165.28 g/mol
  • CAS Number : 15980-17-3

The presence of sulfur atoms in the dithiane ring enhances its ability to interact with various biological targets, making it a valuable compound for further investigation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to selectively inhibit cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. These enzymes are involved in the metabolism of various xenobiotics and play a crucial role in drug metabolism and activation of carcinogens .
  • Modulation of Nicotinic Receptors : Research indicates that this compound may also modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological functions and could be targeted for therapeutic interventions in nicotine addiction .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that the compound exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
P. aeruginosa75 µg/mL

These results indicate that this compound could be developed into a novel antimicrobial therapy .

Anti-Cancer Activity

Further investigations have revealed that this compound may possess anti-cancer properties. In studies involving pancreatic cancer cell lines (PANC-1), the compound showed promising results under glucose-deprived conditions, indicating potential for targeting metabolic pathways in cancer cells .

Case Studies

Several case studies have explored the applications of this compound:

  • Case Study on Nicotine Metabolism :
    A study investigated the effects of this compound on nicotine metabolism in animal models. Results indicated a significant reduction in nicotine clearance rates when administered alongside nicotine, suggesting its role as a modulator of CYP450 enzymes involved in nicotine metabolism .
  • Antimicrobial Efficacy :
    Another study evaluated the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. The findings revealed that this compound effectively inhibited growth at lower concentrations compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Properties

IUPAC Name

1,4-dithian-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTQIHOZXLWKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CS1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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